molecular formula C8H17ClN2O B13467025 N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13467025
M. Wt: 192.68 g/mol
InChI Key: MCAGSHLKJKYMPD-UHFFFAOYSA-N
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Description

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the carboxamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyrrolidine-2-carboxamide
  • N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

N,4,4-trimethylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2)4-6(10-5-8)7(11)9-3;/h6,10H,4-5H2,1-3H3,(H,9,11);1H

InChI Key

MCAGSHLKJKYMPD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1)C(=O)NC)C.Cl

Origin of Product

United States

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